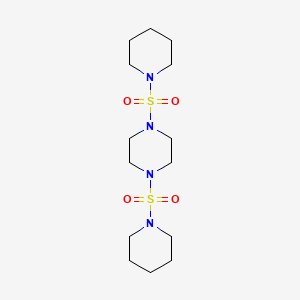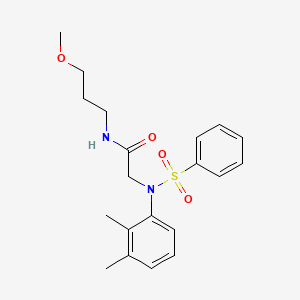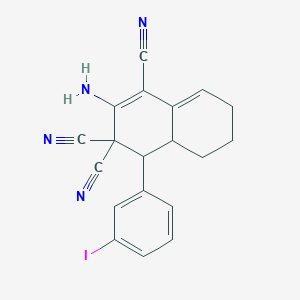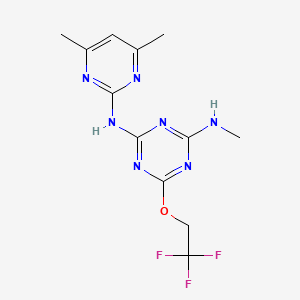![molecular formula C23H27NO2 B5213098 N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)
N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide, also known as A-366, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. A-366 belongs to the class of adamantane derivatives, which have been studied extensively for their pharmacological activities.
作用机制
The mechanism of action of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide is not fully understood, but it is believed to act through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide inhibits the activity of HDACs, leading to the increased acetylation of histones and the activation of gene expression.
Biochemical and Physiological Effects
N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It increases the acetylation of histones, leading to the activation of gene expression. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide also reduces the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. Additionally, N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide reduces oxidative stress and inflammation in the brain, leading to neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide in lab experiments is its specificity for HDAC inhibition. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to be more selective for HDAC inhibition than other HDAC inhibitors, which can lead to fewer off-target effects. Additionally, N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for the study of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide. One direction is to further investigate its potential as an anti-cancer agent. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has shown promising results in inhibiting the proliferation of cancer cells, and further studies could explore its efficacy in animal models and clinical trials. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has shown neuroprotective effects in animal models, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the potential of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide in other areas such as epigenetics and gene regulation.
合成方法
The synthesis of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 1,2-diaminoethane and 1-naphthol. The resulting product is purified through recrystallization to obtain a white solid. The purity of N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it inhibits the proliferation of cancer cells and induces apoptosis. N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has also been investigated for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide has been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-8-9-26-21-7-3-5-19-4-1-2-6-20(19)21/h1-7,16-18H,8-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXYIRSTUBTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCOC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-naphthalen-1-yloxyethyl)adamantane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5213032.png)

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5213041.png)
![N'-[2-(2-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5213055.png)

![1-[4-(1-adamantyl)phenoxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5213066.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)


![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)

![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)